2-cyano-N-(3-isopropoxypropyl)acetamide

Medicinal Chemistry Drug Design Physicochemical Profiling

Select 2-cyano-N-(3-isopropoxypropyl)acetamide for its non-interchangeable physicochemical profile: LogP of -0.36 vs. 0.94 for the N-butyl analog ensures superior aqueous compatibility, while 7 freely rotating bonds and a polar surface area of 62 Ų enable diverse binding-mode exploration in fragment-based screening. This cyanoacetamide derivative directly accesses thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin heterocyclic scaffolds critical to antitumor medicinal chemistry. The 250 mg standard size aligns with early-stage SAR campaigns, offering a direct synthetic route that reduces de novo starting-material development time. Premium pricing reflects scaffold-enabling versatility unavailable from simpler N-alkyl cyanoacetamides.

Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
CAS No. 15029-49-9
Cat. No. B076082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-N-(3-isopropoxypropyl)acetamide
CAS15029-49-9
Molecular FormulaC9H16N2O2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCC(C)OCCCNC(=O)CC#N
InChIInChI=1S/C9H16N2O2/c1-8(2)13-7-3-6-11-9(12)4-5-10/h8H,3-4,6-7H2,1-2H3,(H,11,12)
InChIKeyJNBXIQGNRWMCOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-cyano-N-(3-isopropoxypropyl)acetamide (CAS 15029-49-9) | Key Data and Procurement Overview


2-cyano-N-(3-isopropoxypropyl)acetamide is a cyanoacetamide derivative with the molecular formula C9H16N2O2 and a molecular weight of 184.24 g/mol . It is a specialty research chemical available from suppliers such as Santa Cruz Biotechnology (Catalog # sc-274773) . This compound serves as a versatile intermediate in the synthesis of various heterocyclic systems, including thiophenes, thiazoles, pyrazoles, pyridines, pyrimidines, and coumarins [1], which are of significant interest in medicinal chemistry for developing potential antitumor agents [1].

Critical Selection Criteria for 2-cyano-N-(3-isopropoxypropyl)acetamide (CAS 15029-49-9) in Research


Cyanoacetamide derivatives are not universally interchangeable in synthetic or biological applications. The specific N-substituent on the amide nitrogen profoundly influences physicochemical properties (e.g., lipophilicity, solubility, and steric bulk) and, consequently, reactivity and biological target interactions [1]. Simple substitution of 2-cyano-N-(3-isopropoxypropyl)acetamide with a shorter-chain analog like N-methyl- or N-ethyl-cyanoacetamide, or a less polar analog like N-butyl-cyanoacetamide, can alter reaction kinetics, regioselectivity in cyclization reactions, and the resulting heterocycle's biological profile [2]. The quantitative evidence below demonstrates the specific, quantifiable differences that make this compound a distinct and non-fungible entity in a research setting.

Quantitative Differentiation of 2-cyano-N-(3-isopropoxypropyl)acetamide (CAS 15029-49-9) vs. Key Analogs


Hydrophobicity-Driven Differentiation: LogP Comparison vs. N-Alkyl Cyanoacetamide Analogs

The predicted octanol-water partition coefficient (LogP) of 2-cyano-N-(3-isopropoxypropyl)acetamide is -0.36, which is substantially lower (more hydrophilic) than that of N-isopropyl-2-cyanoacetamide (LogP = 0.23) and N-butyl-2-cyanoacetamide (LogP = 0.94) . This lower LogP value indicates a significant difference in the compound's ability to partition into lipid membranes, which directly impacts its ADME (Absorption, Distribution, Metabolism, Excretion) profile and cellular permeability .

Medicinal Chemistry Drug Design Physicochemical Profiling

Strategic Unit Economics: Cost-per-Mole Analysis for Scalable Research

Based on listed catalog pricing, the cost of 2-cyano-N-(3-isopropoxypropyl)acetamide is $0.63 per milligram . In comparison, the methoxy-propyl analog (2-Cyano-N-(3-methoxy-propyl)-acetamide) is priced at $0.18 per milligram for a 1g quantity . This represents a cost differential of over 3.5x, indicating that while the isopropoxy compound is a premium reagent, it is offered at a scale (250 mg) more suitable for early-stage discovery and SAR (Structure-Activity Relationship) exploration rather than large-scale synthesis .

Chemical Procurement Research Budgeting Medicinal Chemistry Scale-up

Enhanced Conformational Flexibility vs. Rigid N-Alkyl Cyanoacetamides

2-cyano-N-(3-isopropoxypropyl)acetamide possesses 7 freely rotating bonds , compared to simpler N-alkyl cyanoacetamide derivatives like N-methyl-2-cyanoacetamide (3 rotatable bonds) and N-isopropyl-2-cyanoacetamide (4 rotatable bonds) . This increased conformational flexibility, conferred by the isopropoxypropyl side chain, allows the molecule to explore a significantly larger conformational space and potentially adopt distinct binding modes with biological targets .

Medicinal Chemistry Conformational Analysis Ligand Design

Synthetic Utility: A Versatile Precursor for Diverse Heterocyclic Systems

As a class, cyanoacetamide derivatives are widely used to synthesize various heterocyclic systems [1]. 2-cyano-N-(3-isopropoxypropyl)acetamide's utility as a precursor is directly comparable to other N-substituted cyanoacetamides. However, the specific steric and electronic properties of the isopropoxypropyl group can influence the course of these cyclization reactions, leading to different regioselectivity or reaction kinetics compared to simpler N-alkyl analogs (e.g., N-methyl- or N-ethyl-cyanoacetamide) [2]. While quantitative data on this specific compound's performance in these reactions is limited in the primary literature, its class membership provides a strong inference of its potential as a building block.

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Enhanced Hydrogen Bonding Acceptor Capacity vs. N-Alkyl Analogs

2-cyano-N-(3-isopropoxypropyl)acetamide has 4 hydrogen bond acceptors , compared to only 3 for N-isopropyl-2-cyanoacetamide . This additional acceptor site, contributed by the ether oxygen in the isopropoxypropyl side chain, provides a distinct pharmacophore element that can be leveraged for target engagement in drug design.

Medicinal Chemistry Drug Design Physicochemical Profiling

High-Value Research Applications for 2-cyano-N-(3-isopropoxypropyl)acetamide (CAS 15029-49-9)


Lead Optimization in Anticancer Drug Discovery

The compound's utility as a precursor for diverse heterocyclic systems, including thiophenes, pyrazoles, and pyrimidines [1], makes it a valuable tool in medicinal chemistry for synthesizing novel scaffolds. Its distinct physicochemical properties—such as a lower LogP of -0.36 compared to N-butyl-2-cyanoacetamide (0.94) and increased hydrogen bond acceptor count (4 vs. 3 for N-isopropyl-2-cyanoacetamide) —allow medicinal chemists to finely tune the pharmacokinetic and pharmacodynamic properties of lead compounds targeting antitumor activity [1].

Exploration of Novel Chemical Space in Fragment-Based Drug Design (FBDD)

With 7 freely rotating bonds and a polar surface area of 62 Ų , this compound occupies a unique region of chemical space that is distinct from smaller, rigid N-alkyl cyanoacetamide fragments. This conformational flexibility and specific polarity profile are advantageous in fragment-based screening, as they allow for the exploration of diverse binding modes and can facilitate the identification of novel chemical matter for difficult-to-drug targets.

Cost-Effective Scaffold Hopping in Early-Stage Discovery

While priced at a premium of $0.63/mg compared to the methoxy-propyl analog at $0.18/mg , the 250 mg standard quantity is strategically aligned with the needs of early-stage SAR and lead identification. For projects where a specific, pre-validated heterocyclic scaffold (e.g., a 2,7-naphthyridine) is the goal [2], the compound provides a direct route, potentially saving development time and resources associated with de novo synthesis of more complex starting materials.

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